molecular formula C22H27N3O7S2 B2921502 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 919709-67-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2921502
CAS No.: 919709-67-4
M. Wt: 509.59
InChI Key: IYBSPCALFXLHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₂₃H₂₇N₃O₆S₂, average mass: 505.604 g/mol) is a sulfamoyl benzamide derivative characterized by a bis(2-methoxyethyl)sulfamoyl group attached to a benzamide core, which is further substituted with a 4,7-dimethoxy-1,3-benzothiazol-2-yl moiety. The compound’s synthesis likely involves multi-step reactions, including sulfamoylation and benzamide coupling, as inferred from analogous synthetic routes for structurally related molecules .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S2/c1-29-13-11-25(12-14-30-2)34(27,28)16-7-5-15(6-8-16)21(26)24-22-23-19-17(31-3)9-10-18(32-4)20(19)33-22/h5-10H,11-14H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBSPCALFXLHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. It is classified under sulfamoyl compounds and characterized by a unique molecular structure that includes a benzamide framework with sulfamoyl and methoxyethyl substituents. The compound's CAS number is 919709-67-4, and its molecular formula is C22H27N3O7S2, with a molecular weight of 509.59 g/mol.

The synthesis of this compound typically involves multi-step organic reactions that require careful control over conditions such as temperature and pH to optimize yield and purity. The compound is soluble in organic solvents and stable under standard laboratory conditions. Its chemical properties are summarized in the following table:

PropertyValue
Molecular Weight509.59 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard lab conditions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit key enzymes or receptors involved in various disease pathways, particularly in cancer treatment.

Anticancer Activity

Research has demonstrated that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate efficacy against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .

In a comparative study involving synthesized thiazolidinones with benzothiazole structures, several derivatives exhibited promising anticancer activity. Among them, one compound showed an average logGI(50) value of -5.38 against leukemia cells . This suggests that the structural components of benzothiazole might enhance the anticancer potency of the derivatives.

Case Studies

  • In vitro Studies : A study evaluated various benzothiazole derivatives for their anticancer activity using National Cancer Institute protocols. The results indicated that certain derivatives exhibited significant cytotoxic effects on multiple cancer cell lines .
  • Zebrafish Embryo Toxicity : A recent investigation into the toxicity of related compounds revealed that some derivatives had low toxicity levels when tested on zebrafish embryos. This highlights the potential for developing therapeutic agents with favorable safety profiles .

Applications in Research

The unique structural features of this compound make it a valuable tool in advancing research in medicinal chemistry and drug development. Its potential as an anticancer agent positions it as a candidate for further exploration in clinical settings.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The bis(2-methoxyethyl) group in the target compound enhances hydrophilicity compared to the chloroethyl analog (higher XLogP3 in ), which may improve solubility and reduce off-target toxicity.
  • Biological Activity : Analogs like 5f (fluoro-substituted) and LMM11 (furan-oxadiazole) exhibit antifungal or growth-modulating activities, suggesting the target compound may share similar mechanisms .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Sulfamoyl derivatives typically show νC=S stretches at 1243–1258 cm⁻¹ (e.g., compounds in ), consistent with the target compound’s sulfonamide group.
  • NMR Data : Benzothiazole-linked analogs (e.g., ) exhibit aromatic proton shifts at δ 7.2–8.1 ppm (1H-NMR) and carbonyl carbons near δ 165–170 ppm (13C-NMR), aligning with the target’s benzamide core.
  • Chirality : Unlike chiral analogs (e.g., 5f–5i with [α]D = +9.3° to +11.7° ), the target compound lacks reported stereocenters, simplifying synthesis and scalability.

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide?

Answer:
A reflux-based approach with absolute ethanol as the solvent and glacial acetic acid as a catalyst is commonly employed for analogous sulfonamide-benzothiazole derivatives. For example, substituted benzaldehydes can be reacted with amino-triazole precursors under reflux for 4–6 hours, followed by solvent evaporation and filtration . Key steps include:

  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) and monitor reaction progress via TLC.
  • Safety: Ensure proper ventilation due to volatile solvents and acidic byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Answer:
A multi-technique approach is critical:

  • IR Spectroscopy: Identify functional groups (e.g., sulfonamide S=O stretches at 1240–1300 cm⁻¹, benzamide C=O at ~1680 cm⁻¹) .
  • NMR Analysis:
    • ¹H-NMR: Confirm methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm).
    • ¹³C-NMR: Verify carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the benzothiazole ring .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns.
  • Elemental Analysis: Ensure ≥95% purity by matching experimental and theoretical C/H/N/S ratios .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions often arise from tautomerism, impurities, or crystallographic variations. Mitigation strategies include:

  • Cross-Validation: Compare IR, NMR, and MS data with computational predictions (e.g., DFT-simulated spectra) .
  • X-ray Crystallography: Resolve ambiguity in bond configurations (e.g., sulfamoyl group orientation) .
  • Replicate Synthesis: Reproduce reactions to rule out batch-specific impurities .
  • Dynamic NMR: Study temperature-dependent shifts to identify tautomeric equilibria (e.g., thione-thiol interconversion in benzothiazoles) .

Advanced: What computational approaches are suitable for predicting this compound’s reactivity and binding interactions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfamoyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) Simulations: Model solvation effects (e.g., in DMSO/water mixtures) to assess stability under biological conditions .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinase enzymes). Focus on hydrogen bonding between the benzamide moiety and active-site residues .

Advanced: How should researchers design experiments to evaluate this compound’s biological activity?

Answer:

  • In Vitro Assays:
    • Antimicrobial Testing: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with controls like doxorubicin .
  • Mechanistic Studies:
    • Enzyme Inhibition: Measure activity against target enzymes (e.g., topoisomerase II) via fluorometric assays.
    • Apoptosis Markers: Use flow cytometry to assess caspase-3 activation or Annexin V staining .

Advanced: What strategies can address discrepancies in biological activity data across studies?

Answer:

  • Standardize Protocols: Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity testing .
  • Control Redundancy: Include positive/negative controls (e.g., untreated cells, solvent-only groups) to isolate compound-specific effects.
  • Dose-Response Curves: Use 8–10 concentration points to improve IC₅₀ accuracy and assess Hill slopes for cooperative effects .
  • Meta-Analysis: Compare results with structurally similar compounds (e.g., 4,7-dimethoxy-benzothiazole derivatives) to identify SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.